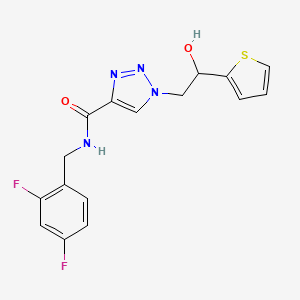
N-(2,4-difluorobenzyl)-1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-difluorobenzyl)-1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C16H14F2N4O2S and its molecular weight is 364.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2,4-difluorobenzyl)-1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its unique structural features and potential biological activities. The triazole moiety is known for its diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. This article explores the biological activity of this compound, supported by data tables and relevant research findings.
Structure and Properties
The molecular formula of this compound is C15H15F2N3O2S, with a molecular weight of 353.36 g/mol. The compound features a triazole ring linked to a difluorobenzyl group and a thiophene derivative, which may contribute to its biological activity.
Biological Activity Overview
Research has demonstrated that compounds containing the 1,2,3-triazole scaffold exhibit a wide range of biological activities. These include:
- Antimicrobial Activity : Triazoles are recognized for their antifungal properties and have been shown to inhibit various bacterial strains.
- Anticancer Activity : Studies indicate that triazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth.
- Anti-inflammatory Effects : Some triazole compounds exhibit anti-inflammatory properties by modulating specific signaling pathways.
The mechanism of action for this compound likely involves interaction with key molecular targets within cells. It may inhibit specific enzymes or receptors involved in cell proliferation and survival pathways. For example, it could potentially inhibit kinases that are crucial for cancer cell signaling.
Anticancer Activity
A study by Wei et al. (2019) highlighted the anticancer potential of triazole-containing compounds. One derivative exhibited an IC50 value of 0.43 µM against HCT116 cancer cells, indicating strong cytotoxicity compared to standard treatments . The mechanism involved increased reactive oxygen species (ROS) levels leading to apoptosis.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Triazole Derivative 1 | HCT116 | 0.43 | Induces apoptosis via ROS increase |
| Triazole Derivative 2 | MDA-MB-231 | 5.04 | Inhibits migration and induces apoptosis |
Antimicrobial Activity
Research has demonstrated that triazoles possess significant antimicrobial properties. A review by Kazeminejad (2022) emphasizes the effectiveness of various triazole derivatives against fungal infections . The structure-activity relationship (SAR) studies indicate that modifications on the triazole ring can enhance antifungal efficacy.
特性
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-1-(2-hydroxy-2-thiophen-2-ylethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N4O2S/c17-11-4-3-10(12(18)6-11)7-19-16(24)13-8-22(21-20-13)9-14(23)15-2-1-5-25-15/h1-6,8,14,23H,7,9H2,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFFIQFATPFCPRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CN2C=C(N=N2)C(=O)NCC3=C(C=C(C=C3)F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














